1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the pyrrolidinyl group. The final step involves the coupling of the chlorophenyl group with the pyrimidinyl intermediate under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted products, and hydrolyzed fragments.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to evaluate its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(2-(morpholin-1-yl)pyrimidin-5-yl)urea: This compound features a morpholinyl group instead of a pyrrolidinyl group, which may alter its chemical and biological properties.
1-(2-Chlorophenyl)-3-(2-(piperidin-1-yl)pyrimidin-5-yl)urea: The presence of a piperidinyl group can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-12-5-1-2-6-13(12)20-15(22)19-11-9-17-14(18-10-11)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWGNNORKXVOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.